molecular formula C19H21NO3 B10814075 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B10814075
M. Wt: 311.4 g/mol
InChI Key: QHALZACAAMKUSS-UHFFFAOYSA-N
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Description

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinone core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethoxy-4-hydroxyphenylacetonitrile, which is then subjected to cyclization and further functionalization to introduce the quinolinone core and the ethoxy and hydroxy substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to modify the quinolinone core.

    Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the quinolinone core.

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolin-2(1H)-one: Shares the quinolinone core but lacks the ethoxy and dimethyl substituents.

    6,7-dimethylquinolin-2(1H)-one: Similar core structure with different substituents.

    3-ethoxy-4-hydroxyphenylacetonitrile: A precursor in the synthesis of the target compound.

Uniqueness

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-23-18-9-13(5-6-17(18)21)14-10-19(22)20-16-8-12(3)11(2)7-15(14)16/h5-9,14,21H,4,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALZACAAMKUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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